A-1210477 -

A-1210477

Catalog Number: EVT-257575
CAS Number:
Molecular Formula: C46H55N7O7S
Molecular Weight: 850.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A-1210477, chemically known as 7-(5-((4-(4-(N,N-Dimethylsulfamoyl)piperazin-1-yl)phenoxy)methyl)-1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid, is a small molecule classified as a BH3 mimetic. [] BH3 mimetics are a class of small molecules that mimic the activity of BH3-only proteins, which are key regulators of apoptosis. [] In scientific research, A-1210477 is primarily utilized for its ability to selectively inhibit MCL-1, an anti-apoptotic protein of the BCL-2 family. [, ] This selectivity makes it a valuable tool for studying MCL-1 function and its role in cancer cell survival and resistance to other therapies. []

Mechanism of Action

A-1210477 acts as a selective inhibitor of MCL-1, an anti-apoptotic protein that plays a critical role in regulating cell death. [, , ] By binding to MCL-1, A-1210477 disrupts its ability to sequester pro-apoptotic proteins like BIM and BAK, thereby promoting apoptosis. [, ] This mechanism is particularly relevant in cancer cells that overexpress MCL-1, as it makes these cells more susceptible to the effects of A-1210477. [] Moreover, A-1210477 has shown synergistic effects with other BH3 mimetics, indicating that combined inhibition of multiple anti-apoptotic proteins can enhance its efficacy in inducing apoptosis. [, , ]

Applications
  • Acute Myeloid Leukemia (AML): Several studies highlight the potential of A-1210477 in AML treatment, where MCL-1 overexpression is often associated with resistance to therapies like venetoclax (ABT-199). [, , , , , ] Preclinical studies demonstrate that A-1210477, as a single agent or in combination with other BH3 mimetics like ABT-737 or venetoclax, effectively induces apoptosis in AML cells, including those with acquired resistance to other therapies. [, , , , , ]

    • Esophageal Squamous Cell Carcinoma (ESCC): A study using an ESCC mouse model demonstrated that A-1210477 treatment reduced tumor formation and induced apoptosis in ESCC tissues. []
    • Triple-Negative Breast Cancer (TNBC): Research indicates that A-1210477 induces apoptosis, inhibits cell migration and invasion, and reduces stemness features in TNBC cells. [, , ]
    • Head and Neck Squamous Cell Carcinoma (HNSCC): Studies suggest that co-inhibition of MCL-1 with A-1210477 and BCL-xL with other BH3 mimetics is crucial for effective apoptosis induction in HNSCC cells. [, ]
    • Colorectal Cancer (CRC): Research in CRC models reveals that A-1210477 synergizes with MEK/ERK inhibitors like cobimetinib to overcome apoptosis resistance mediated by MCL-1 upregulation. [, ]
  • Drug Resistance Studies: The use of A-1210477 has been instrumental in understanding the mechanisms of drug resistance in various cancers. [, , , ] Studies have identified MCL-1 as a key factor contributing to resistance to therapies like venetoclax, highlighting the potential of co-targeting MCL-1 and BCL-2 for overcoming resistance. [, , , ]

  • Mitochondrial Dynamics and Apoptosis: Research utilizing A-1210477 has contributed to understanding the complex relationship between mitochondrial dynamics and apoptosis regulation. [, , ] Studies show that A-1210477-induced apoptosis is associated with mitochondrial fragmentation, a process involving the mitochondrial fission protein DRP-1. [, , ] These findings suggest a potential link between MCL-1 inhibition, mitochondrial dynamics, and apoptotic signaling.

Future Directions
  • Clinical Development: While A-1210477 remains a valuable tool in preclinical research, efforts are needed to translate its therapeutic potential to the clinic. This includes further investigation of its pharmacokinetic properties, potential off-target effects [], and development of more potent and selective MCL-1 inhibitors suitable for clinical trials.

ABT-199 (Venetoclax)

Compound Description: ABT-199, also known as Venetoclax, is a potent and selective inhibitor of BCL-2. [, , , , , , , , , , , ] It is used in the treatment of chronic lymphocytic leukemia (CLL). ABT-199 exerts its anti-tumor activity by selectively binding to BCL-2, displacing pro-apoptotic proteins like BIM, and thereby triggering apoptosis.

Relevance: While ABT-199 effectively targets BCL-2, many cancer cells, including those resistant to ABT-199, also depend on MCL-1 for survival. [, , , , , , ] Combining ABT-199 with A-1210477, which specifically targets MCL-1, has demonstrated synergistic anti-tumor effects in several preclinical studies, suggesting a potential strategy to overcome ABT-199 resistance. [, , , , , ]

ABT-737

Compound Description: ABT-737 is a BH3-mimetic that inhibits BCL-2, BCL-XL, and BCL-W. [, ] It was a precursor to the development of more selective inhibitors like ABT-199 and ABT-263.

A-1155463

Compound Description: A-1155463 is a highly selective inhibitor of BCL-XL. [, ]

Relevance: A-1155463 and A-1210477 both display high selectivity for their respective targets, BCL-XL and MCL-1, within the BCL-2 family. [, ] Studies have shown that combining these inhibitors with ABT-199 (targeting BCL-2) can effectively induce apoptosis in certain cancer cell lines, particularly those resistant to single-agent treatment. [, ] This highlights the potential of combination therapies targeting multiple BCL-2 family members for overcoming drug resistance.

A-1331852

Compound Description: A-1331852 is a highly selective inhibitor of BCL-XL. [, , , ]

Relevance: Similar to A-1210477, A-1331852 selectively targets a specific anti-apoptotic protein, with A-1331852 focusing on BCL-XL. [, , , ] Combining these inhibitors, each targeting a different anti-apoptotic protein (MCL-1 and BCL-XL, respectively), has demonstrated synergistic anti-cancer effects in certain cell lines, suggesting a potential strategy for enhancing treatment efficacy. [, ]

S63845

Compound Description: S63845 is a highly selective and potent inhibitor of MCL-1. [, , , , , , , ] It exhibits similar activity to A-1210477 in inducing apoptosis by targeting MCL-1.

Relevance: S63845 shares a similar mechanism of action with A-1210477, both acting as selective inhibitors of MCL-1. [, , , , , , , ] Studies have demonstrated its efficacy in various cancer cell lines, both as a single agent and in combination with other BH3 mimetics, highlighting its potential as a therapeutic agent in cancers reliant on MCL-1 for survival.

Flavopiridol

Compound Description: Flavopiridol is a cyclin-dependent kinase (CDK) inhibitor with a broad spectrum of activity. [] It has been explored for its anti-cancer properties in various malignancies.

Relevance: Flavopiridol indirectly inhibits MCL-1 by downregulating its expression. [] While A-1210477 directly inhibits MCL-1 protein, both compounds ultimately aim to reduce MCL-1 activity and promote apoptosis. Studies have shown synergistic effects between navitoclax and flavopiridol, suggesting potential benefits from combining direct and indirect MCL-1 inhibition strategies. []

Properties

Product Name

A-1210477

IUPAC Name

7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid

Molecular Formula

C46H55N7O7S

Molecular Weight

850.0 g/mol

InChI

InChI=1S/C46H55N7O7S/c1-33-43(41(49(4)47-33)32-60-36-19-17-35(18-20-36)51-22-24-52(25-23-51)61(56,57)48(2)3)40-14-8-13-38-39(15-9-29-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(54)55)53(44(38)40)26-21-50-27-30-58-31-28-50/h5-8,10-14,16-20H,9,15,21-32H2,1-4H3,(H,54,55)

InChI Key

XMVAWGSQPHFXKU-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

A-1210477; A 1210477; A1210477.

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.